![molecular formula C7H9BrN6 B1302035 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole CAS No. 683274-70-6](/img/structure/B1302035.png)
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole
Overview
Description
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole is a heterocyclic compound that features both a pyrazole and a tetrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design. The presence of bromine and methyl groups on the pyrazole ring can influence the compound’s reactivity and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including enzymes, receptors, and transporters .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by forming hydrogen bonds, ionic bonds, or hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, which can then influence cellular processes.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The compound’s solubility and molecular weight, which can influence its bioavailability, are mentioned .
Result of Action
Similar compounds have been reported to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound to form the pyrazole ring . The bromine and methyl groups are introduced through electrophilic substitution reactions. The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents that are cost-effective and environmentally friendly are preferred to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds similar to 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Various derivatives have been tested against a range of bacteria and fungi, revealing effective inhibitory activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that pyrazole derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Agricultural Science
Pesticidal Applications
this compound derivatives have been explored for their pesticidal properties. They can act as effective herbicides or insecticides by targeting specific biological pathways in pests while minimizing harm to non-target organisms. Field trials have shown promising results in controlling crop pests without significant phytotoxicity .
Plant Growth Regulators
In addition to their pesticidal effects, certain derivatives may function as plant growth regulators. Research indicates that these compounds can influence plant growth parameters such as height, leaf area, and overall biomass, potentially enhancing crop yields under stress conditions .
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated for its role in polymer synthesis. Its unique structure allows it to be incorporated into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to structural components .
Nanotechnology
The compound's properties are also being explored in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems and diagnostic imaging due to their biocompatibility and ability to be functionalized with targeting ligands .
Case Studies and Research Findings
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the tetrazole ring, which may result in different biological activities.
5-Methyl-2H-tetrazole: Lacks the pyrazole ring, which may affect its reactivity and applications.
1H-Pyrazole-1-methyl-2H-tetrazole: Similar structure but without the bromine and methyl substitutions, leading to different properties.
Biological Activity
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole (CAS Number: 175202-84-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a broader class of heterocyclic compounds known for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H9BrN4OS
- Molecular Weight : 289.15 g/mol
- IUPAC Name : 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-1,3,4-oxadiazole-2-thiol
- SMILES Notation : CC1=NN(CC2=NN=C(S)O2)C(C)=C1Br
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In a study involving the evaluation of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds demonstrated cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Efficacy of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | MCF-7 | 2.24 |
Doxorubicin | MDA-MB-231 | 3.86 |
Pyrazole Derivative | MCF-7 | 6.43 |
Pyrazole Derivative | MDA-MB-231 | 9.15 |
Anti-inflammatory Activity
In addition to antitumor properties, pyrazole derivatives are noted for their anti-inflammatory effects. Studies suggest that these compounds inhibit key inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. A review highlighted that certain synthesized pyrazoles exhibited notable antifungal activity against common pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the specific biological activities of related pyrazole compounds:
- Anticancer Study : A study investigated the effects of a series of pyrazole derivatives on human cancer cell lines, revealing that modifications in the pyrazole structure significantly influenced their cytotoxicity and selectivity towards cancer cells .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives in animal models, demonstrating that these compounds could effectively reduce edema and inflammatory markers when administered at therapeutic doses .
- Antimicrobial Testing : A comprehensive evaluation of various pyrazoles showed promising results against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : They may affect the NF-kB pathway and other inflammatory mediators.
- Interaction with Microbial Targets : The structural features allow for interaction with microbial enzymes or cell wall components.
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN6/c1-4-7(8)5(2)14(11-4)3-6-9-12-13-10-6/h3H2,1-2H3,(H,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOGTMZLOAQULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NNN=N2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182809 | |
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-70-6 | |
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683274-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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